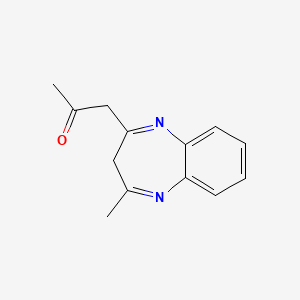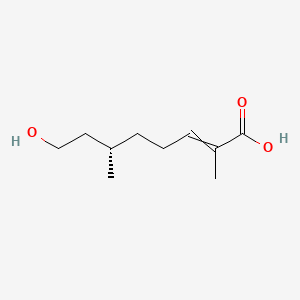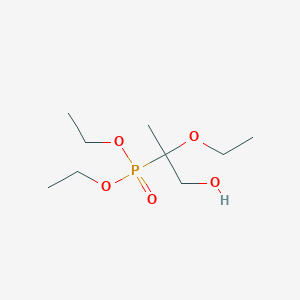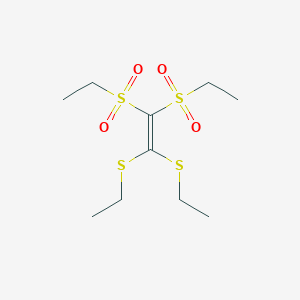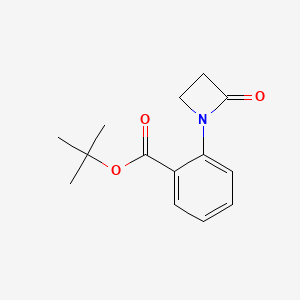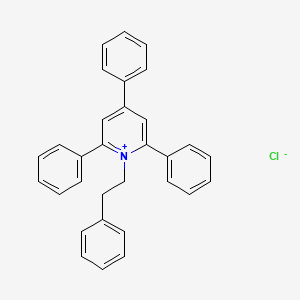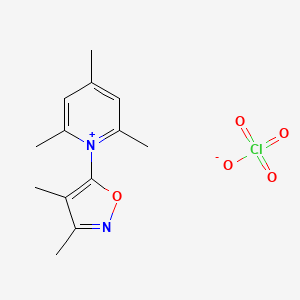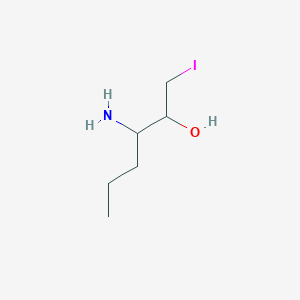![molecular formula C17H12N2 B14385550 2-Phenylpyrazolo[1,5-B]isoquinoline CAS No. 89877-07-6](/img/structure/B14385550.png)
2-Phenylpyrazolo[1,5-B]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpyrazolo[1,5-B]isoquinoline is a heterocyclic compound that combines the structural features of pyrazole and isoquinoline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazolo[1,5-B]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method is the ruthenium(II)-catalyzed annulation reaction, which proceeds efficiently in water under a nitrogen atmosphere. The reaction involves the use of Cu(OAc)2·H2O and AgSbF6 as catalysts, leading to high yields of the desired product . Another method involves the 1,3-dipolar cycloaddition of pyrazole derivatives with aromatic ketones, which also yields the target compound with good efficiency .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylpyrazolo[1,5-B]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
2-Phenylpyrazolo[1,5-B]isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of fluorescent probes and other analytical tools.
Mécanisme D'action
The mechanism of action of 2-Phenylpyrazolo[1,5-B]isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and signaling pathways . Additionally, its role as a phosphodiesterase 10A inhibitor involves the inhibition of the enzyme’s activity, leading to increased levels of cyclic nucleotides and altered cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[5,1-a]isoquinoline: Shares a similar core structure but differs in the position of the pyrazole ring fusion.
Phenylpyrazole: Contains a phenyl group attached to a pyrazole ring but lacks the isoquinoline moiety.
Isoquinoline: A simpler structure that forms the basis for more complex derivatives like 2-Phenylpyrazolo[1,5-B]isoquinoline.
Uniqueness
This compound is unique due to its combined structural features of pyrazole and isoquinoline, which confer distinct biological activities and chemical properties. Its ability to act as a receptor antagonist and enzyme inhibitor makes it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
89877-07-6 |
|---|---|
Formule moléculaire |
C17H12N2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-phenylpyrazolo[1,5-b]isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)17-11-16-10-14-8-4-5-9-15(14)12-19(16)18-17/h1-12H |
Clé InChI |
BIKPRPWCMJVXIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C=C4C=CC=CC4=CC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



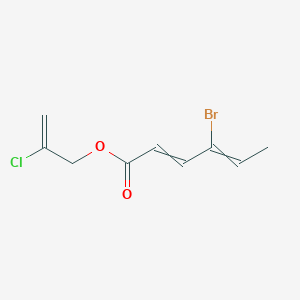
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
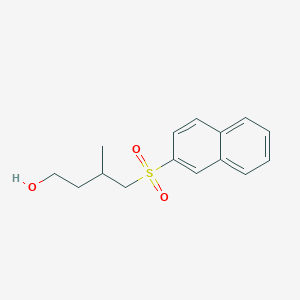
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
